molecular formula C14H15ClN2O2 B7644537 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide

Cat. No. B7644537
M. Wt: 278.73 g/mol
InChI Key: YKNYGCIJJXAAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include a reduction in inflammatory cytokines, such as TNF-α and IL-6, as well as a decrease in the expression of certain enzymes involved in the inflammatory response. The compound has also been shown to have analgesic effects, reducing pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide in laboratory experiments is its ability to reduce inflammation and pain in animal models of arthritis. This makes it a potential candidate for the development of new anti-inflammatory and analgesic drugs. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide. One direction is to further investigate the compound's mechanism of action and optimize its therapeutic potential. Another direction is to explore the compound's potential in the treatment of other inflammatory conditions, such as inflammatory bowel disease or psoriasis. Additionally, research could focus on developing new formulations of the compound that improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide involves the reaction of 4-chlorobenzoic acid with cyclopropylamine, followed by the addition of pyrrolidin-2-one. The resulting compound is then purified through recrystallization to obtain a pure form of the compound.

Scientific Research Applications

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the compound's potential as an anti-inflammatory agent in the treatment of arthritis. The study found that the compound was effective in reducing inflammation and pain in animal models of arthritis.

properties

IUPAC Name

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-11-6-3-9(14(19)16-10-4-5-10)8-12(11)17-7-1-2-13(17)18/h3,6,8,10H,1-2,4-5,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNYGCIJJXAAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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